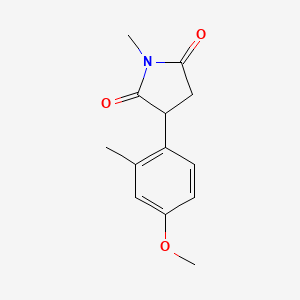
3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing new substituents at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenyl isocyanate
- Phenyl isothiocyanate
Uniqueness
3-(4-Methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
819849-79-1 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(17-3)4-5-10(8)11-7-12(15)14(2)13(11)16/h4-6,11H,7H2,1-3H3 |
InChI Key |
WWSUSIIHTRKJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CC(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


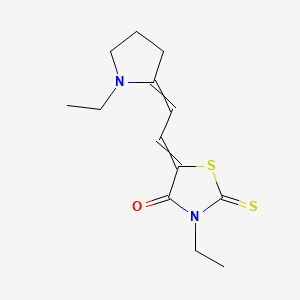
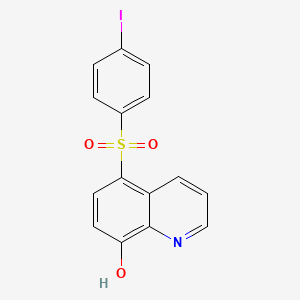
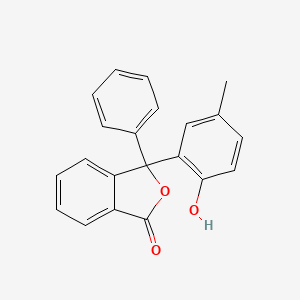
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

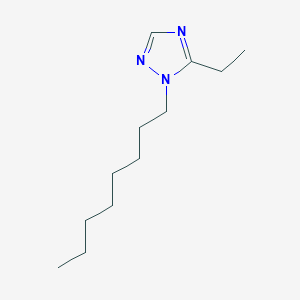
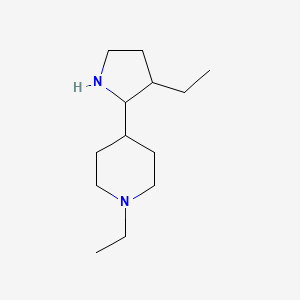
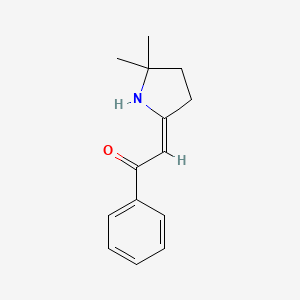

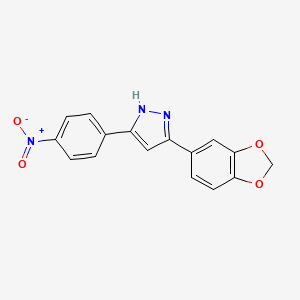
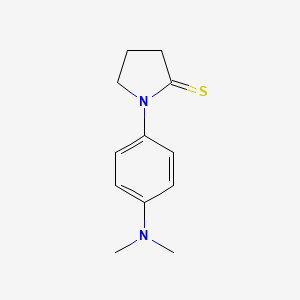

![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
